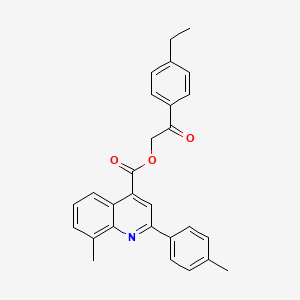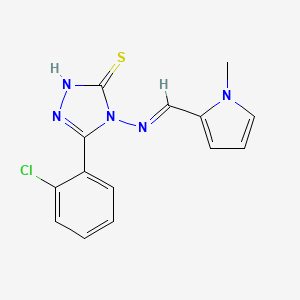![molecular formula C24H18N12Ru B12040897 [Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)
[Ru(bpz)3][PF6]2, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpz)3][PF6]2 involves the preparation of the 2,2’-bipyrazine ligand followed by its complexation with ruthenium. An improved procedure for synthesizing this compound includes a high-yielding palladium-catalyzed synthesis of the 2,2’-bipyrazine ligand . The reaction conditions typically involve the use of palladium catalysts and suitable solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for [Ru(bpz)3][PF6]2 are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of palladium-catalyzed reactions and controlled environments ensures the production of high-purity compounds suitable for industrial applications .
化学反応の分析
Types of Reactions
[Ru(bpz)3][PF6]2 undergoes various chemical reactions, primarily serving as a photocatalyst. It is involved in oxidation, reduction, and substitution reactions. The compound is particularly effective in visible-light-mediated reactions, such as the hydrothiolation of alkenes and cycloaddition reactions .
Common Reagents and Conditions
Common reagents used with [Ru(bpz)3][PF6]2 include alkenes, cyclopropylamines, and styrene derivatives. The reactions typically occur under visible light irradiation, utilizing the compound’s photocatalytic properties to facilitate the formation of desired products .
Major Products
The major products formed from reactions involving [Ru(bpz)3][PF6]2 include cyclopentylamine derivatives and trans-substituted cyclohexene derivatives. These products result from cycloaddition and hydrothiolation reactions, respectively .
科学的研究の応用
[Ru(bpz)3][PF6]2 has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Industry: It is employed in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism by which [Ru(bpz)3][PF6]2 exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of reactive intermediates, such as radicals and radical ions, which facilitate various chemical transformations. The compound’s molecular targets include alkenes and cyclopropylamines, with pathways involving radical-mediated cycloaddition and hydrothiolation reactions .
類似化合物との比較
Similar Compounds
- Tris(2,2’-bipyridyl)ruthenium(II) dichloride
- Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
- Tris(2,2’-bipyridyl)ruthenium(II) hexahydrate
Uniqueness
Compared to similar compounds, [Ru(bpz)3][PF6]2 is unique due to its electron-deficient bipyrazyl ligands, which enhance its photooxidative capabilities. This makes it particularly effective in photoredox transformations where other ruthenium complexes may not perform as well .
特性
分子式 |
C24H18N12Ru |
|---|---|
分子量 |
575.6 g/mol |
IUPAC名 |
2-pyrazin-2-ylpyrazine;ruthenium |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H; |
InChIキー |
VEEMVPAUPIJPLA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)



![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)




![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)
